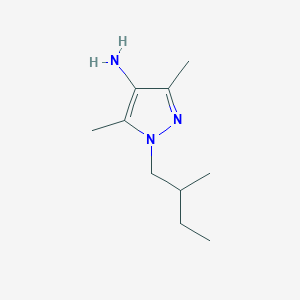

3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C10H19N3 |

|---|---|

Molecular Weight |

181.28 g/mol |

IUPAC Name |

3,5-dimethyl-1-(2-methylbutyl)pyrazol-4-amine |

InChI |

InChI=1S/C10H19N3/c1-5-7(2)6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |

InChI Key |

IZEXUJPQVWVYLC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN1C(=C(C(=N1)C)N)C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Executive Summary

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is a specialized heterocyclic building block belonging to the class of 1,3,5-trisubstituted-4-aminopyrazoles . Distinguished by its lipophilic 2-methylbutyl tail and the nucleophilic primary amine at the 4-position, this compound serves as a critical intermediate in the synthesis of pharmaceuticals (specifically kinase and PDE4 inhibitors) , agrochemicals , and advanced dyestuffs .

This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profiles, designed for medicinal chemists and process engineers.

Chemical Identity & Stereochemistry

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| Core Scaffold | 1H-Pyrazole |

| Key Functionality | Primary aromatic amine (C4), Branched alkyl chain (N1) |

| SMILES | CCC(C)CN1C(C)=C(N)C(C)=N1 |

Structural Analysis & Stereochemistry

The molecule consists of a planar, electron-rich pyrazole ring substituted with methyl groups at positions 3 and 5. The critical feature distinguishing this analogue is the N1-(2-methylbutyl) group.

-

Chirality: The 2-methylbutyl chain contains a stereocenter at the C2 position of the alkyl chain.

-

Synthetically derived from racemic 1-bromo-2-methylbutane, the product exists as a racemate (RS) .

-

If derived from optically active S-(-)-2-methyl-1-butanol (fusel oil fraction), the resulting pyrazole retains the (S)-configuration , which may be critical for binding affinity in chiral protein pockets (e.g., ATP-binding sites of kinases).

-

-

Tautomerism: Unlike unsubstituted pyrazoles, the N1-alkylation "locks" the tautomeric equilibrium, fixing the bond order within the ring and preventing proton migration between N1 and N2.

Physicochemical Properties (Predicted)

Due to the specific branched alkyl chain, experimental data for this exact derivative is often proprietary. The following values are derived from Structure-Property Relationship (SPR) models of close analogs (e.g., 1-butyl-3,5-dimethyl-1H-pyrazol-4-amine).

| Property | Value / Range | Context |

| Physical State | Viscous Oil or Low-Melting Solid | The branched chain disrupts crystal packing compared to n-alkyl analogs. |

| Boiling Point | ~280–290°C (at 760 mmHg) | High boiling point due to polarity of the amine/pyrazole core. |

| pKa (Conjugate Acid) | 4.5 – 5.2 | The 4-amino group is weakly basic, reduced by the electron-withdrawing nature of the sp² pyrazole nitrogens. |

| LogP (Octanol/Water) | ~2.1 – 2.4 | The 2-methylbutyl group adds significant lipophilicity compared to methyl (LogP ~0.5) analogs, aiding membrane permeability. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Soluble in organic solvents; sparingly soluble in water unless protonated (pH < 4). |

Synthetic Methodologies

The synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine generally follows two authoritative pathways. Route A is preferred for scale-up due to lower costs, while Route B offers higher regioselectivity.

Route A: The Nitrosation-Reduction Sequence (Knorr-Type)

This route builds the pyrazole ring first, then introduces the amine functionality.

-

Cyclization: Reaction of acetylacetone (2,4-pentanedione) with (2-methylbutyl)hydrazine .

-

Note: Regioselectivity is not an issue here due to the symmetry of acetylacetone.

-

-

Nitrosation: The resulting 1-(2-methylbutyl)-3,5-dimethylpyrazole is reacted with sodium nitrite (NaNO₂) in acetic acid or HCl. The electrophilic NO⁺ attacks the electron-rich C4 position.

-

Reduction: The 4-nitroso (or 4-nitro) intermediate is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Zn/AcOH, Na₂S₂O₄).

Route B: Alkylation of 4-Nitropyrazole

This route is useful if the hydrazine starting material is unavailable.

-

Starting Material: 3,5-Dimethyl-4-nitropyrazole (commercially available).

-

N-Alkylation: Reaction with 1-bromo-2-methylbutane in the presence of a base (K₂CO₃ or Cs₂CO₃) in DMF/Acetonitrile.

-

Challenge: This can produce a mixture of N-alkylation isomers if the C3/C5 substituents were different, but with symmetric methyls, only one product is formed.

-

-

Reduction: Reduction of the nitro group to the amine.[1]

Visualization of Synthetic Logic

Figure 1: Primary synthetic workflow via the Cyclization-Nitrosation-Reduction pathway.

Reactivity & Functionalization

The 4-amino group is the primary "handle" for further chemical elaboration.[1] The electron-rich nature of the pyrazole ring makes the amine highly nucleophilic but also susceptible to oxidation.

Key Reactions

-

Amide Coupling (Drug Synthesis):

-

Reacts with acyl chlorides or carboxylic acids (with coupling agents like HATU/EDC) to form amides . This is the standard linkage for creating kinase inhibitors (e.g., reacting with a pyrimidine carboxylic acid).

-

-

Schiff Base Formation:

-

Condensation with aromatic aldehydes yields imines (Schiff bases) , often used as ligands for metal coordination or reduced to secondary amines.

-

-

Sandmeyer/Diazotization:

-

Treatment with NaNO₂/HCl generates the diazonium salt , which can be displaced by halides (F, Cl, Br), cyano groups, or hydroxyl groups, allowing total transformation of the C4 position.

-

-

Urea/Thiourea Formation:

-

Reaction with isocyanates or isothiocyanates yields ureas, a common pharmacophore in anti-inflammatory agents (e.g., p38 MAPK inhibitors).

-

Reactivity Map

Figure 2: Divergent synthesis capabilities of the 4-amino scaffold.

Applications in Drug Discovery[4][5][6]

This specific molecule acts as a "privileged structure" in medicinal chemistry.[1] The 2-methylbutyl group is not merely a passive handle; it provides specific steric bulk that can fill hydrophobic pockets in enzymes.

Kinase Inhibition

Pyrazoles are ubiquitous in kinase inhibitors (e.g., Crizotinib, Ruxolitinib). The 4-amino group often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site. The 2-methylbutyl tail targets the solvent-exposed region or a specific hydrophobic back-pocket , improving selectivity over other kinases.

PDE4 Inhibitors

Research indicates that 1-substituted-3,5-dimethylpyrazoles are potent inhibitors of Phosphodiesterase-4 (PDE4) , a target for COPD and asthma. The lipophilic tail improves lung tissue retention and bioavailability.

Safety & Handling Protocols

Signal Word: WARNING

-

Acute Toxicity: Likely harmful if swallowed (Category 4). Pyrazoles can exhibit CNS effects.[1][2]

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation. The amine functionality is basic and caustic.

-

Sensitization: Potential skin sensitizer.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The amine is sensitive to oxidation (turning brown upon air exposure).

Experimental Handling:

-

Always handle in a fume hood.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash with copious amounts of water. Neutralize spills with dilute acetic acid before disposal.

References

-

Review of Aminopyrazoles: Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI, 2023.

-

Synthesis of 3,5-dimethylpyrazoles: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 2014.

-

PDE4 Inhibitor Activity: Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 2018.[3]

-

General Pyrazole Properties: 4-Amino-1H-pyrazole Product Information. Sigma-Aldrich.[4][5]

- Stereochemical Considerations:Chirality in Drug Design: The Role of Methyl-Branched Alkyl Chains.

Sources

- 1. 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine|CAS 21683-30-7 [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6 [sigmaaldrich.com]

- 5. 3,5-dimethyl-1-[(1-methylcyclobutyl)methyl]-1H-pyrazol-4-amine | 1873249-84-3 [sigmaaldrich.com]

molecular weight and formula of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Compound Identity & Physicochemical Profiling[1][2][3]

3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is a substituted aminopyrazole derivative characterized by a lipophilic branched alkyl chain at the N1 position and a polar primary amine at the C4 position. This amphiphilic structure makes it a valuable scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors, antimicrobial Schiff bases, and bidentate ligands for coordination chemistry.

Core Identifiers

| Property | Data |

| IUPAC Name | 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine |

| Molecular Formula | C₁₀H₁₉N₃ |

| Molecular Weight | 181.28 g/mol |

| Monoisotopic Mass | 181.1579 Da |

| SMILES | CCC(C)CN1C(C)=C(N)C(C)=N1 |

| Stereochemistry | Contains one chiral center at the 2-methylbutyl side chain. Typically synthesized as a racemate unless chiral precursors are used. |

Calculated Physicochemical Properties

The following parameters are critical for evaluating the compound's "drug-likeness" and behavior in biological assays.

| Parameter | Value (Predicted) | Significance |

| LogP (Octanol/Water) | ~2.1 – 2.4 | Indicates moderate lipophilicity; likely good membrane permeability. |

| TPSA (Topological Polar Surface Area) | ~38.9 Ų | Well below the 140 Ų threshold, suggesting high oral bioavailability. |

| H-Bond Donors | 2 (Amino group) | Facilitates interaction with receptor active sites (e.g., H-bonding with kinase hinge regions). |

| H-Bond Acceptors | 3 | Pyrazole nitrogens and amino group. |

| pKa (Conjugate Acid) | ~4.5 – 5.0 | The pyrazole amine is weakly basic; likely uncharged at physiological pH (7.4). |

Synthetic Methodology

The synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine requires a convergent approach. The most robust protocol involves the construction of the pyrazole core followed by functional group manipulation (nitration and reduction). This route avoids the formation of regioisomers common in the alkylation of asymmetric pyrazoles.

Retrosynthetic Analysis

The target molecule can be deconstructed into three key precursors:

-

Acetylacetone (2,4-Pentanedione): Provides the C3-C4-C5 carbon skeleton.

-

1-Bromo-2-methylbutane: Provides the N1 hydrophobic tail.

-

Hydrazine Hydrate: Forms the pyrazole nitrogen pair.

Step-by-Step Protocol

Stage 1: Synthesis of the Core Scaffold (N-Alkylation)

Rationale: Direct alkylation of 3,5-dimethylpyrazole is preferred over hydrazine alkylation to prevent poly-alkylation side products.

-

Reagents: 3,5-Dimethylpyrazole (1.0 eq), 1-Bromo-2-methylbutane (1.2 eq), Potassium Carbonate (

, 2.0 eq), Acetonitrile (ACN). -

Procedure:

-

Dissolve 3,5-dimethylpyrazole in ACN.

-

Add

and stir at room temperature for 30 minutes. -

Add 1-bromo-2-methylbutane dropwise.

-

Reflux at 80°C for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 4:1). The N-H proton of the starting material will disappear in NMR.

-

-

Product: 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazole.

Stage 2: Electrophilic Aromatic Substitution (Nitration)

Rationale: The C4 position of the pyrazole ring is highly nucleophilic. Nitration introduces the nitrogen source required for the amine.

-

Reagents: Stage 1 Product, Nitric Acid (fuming), Sulfuric Acid (conc.).

-

Procedure:

-

Cool concentrated

to 0°C. -

Slowly add the N-alkylated pyrazole (exothermic).

-

Add fuming

dropwise, maintaining temperature <10°C. -

Stir at 0°C for 1 hour, then warm to RT.

-

Pour onto crushed ice to precipitate the nitro-intermediate.

-

-

Product: 3,5-Dimethyl-1-(2-methylbutyl)-4-nitro-1H-pyrazole.

Stage 3: Reduction to Amine

Rationale: A mild reduction is necessary to convert the nitro group to the primary amine without cleaving the N-N bond of the pyrazole.

-

Reagents: Nitro-intermediate, Hydrazine hydrate, 10% Pd/C catalyst, Ethanol.

-

Procedure:

-

Dissolve the nitro compound in ethanol.

-

Add catalytic Pd/C (10% w/w).

-

Add hydrazine hydrate dropwise at reflux (Transfer Hydrogenation).

-

Reflux for 2-4 hours until the solution becomes colorless.

-

Filter through Celite to remove catalyst.

-

Concentrate in vacuo.

-

Reaction Pathway Visualization

Figure 1: Convergent synthesis pathway starting from 3,5-dimethylpyrazole. The route ensures regiospecificity at the N1 position.

Structural Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.85 ppm (2H, d): N-CH₂ protons (diagnostic of N-alkylation).

-

δ 2.80 ppm (2H, broad s): -NH₂ protons (exchangeable with D₂O).

-

δ 2.15 ppm (3H, s): C3-Methyl group.

-

δ 2.10 ppm (3H, s): C5-Methyl group.

-

δ 0.85-1.60 ppm (Multiplets): 2-methylbutyl aliphatic chain protons.

-

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+).

-

Expected Peak: [M+H]⁺ = 182.28 m/z .

-

Fragmentation: Loss of the alkyl chain or ammonia may be observed at higher collision energies.

Applications in Drug Discovery

The 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine scaffold serves as a versatile building block in two primary areas:

-

Kinase Inhibitor Design: The aminopyrazole motif mimics the adenine ring of ATP. By reacting the C4-amine with aryl chlorides or isocyanates, researchers can generate urea or amide-linked inhibitors that target the "hinge region" of protein kinases (e.g., CDK, MAPK pathways). The 2-methylbutyl group provides hydrophobic bulk to occupy the kinase selectivity pocket (Gatekeeper residue interaction).

-

Schiff Base Ligands: Condensation of the C4-amine with salicylaldehyde derivatives yields tridentate ligands. These complexes are widely researched for their antimicrobial and antitumor properties, utilizing the pyrazole nitrogen for metal coordination.

References

-

National Institute of Standards and Technology (NIST). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Analogous physicochemical data). NIST Chemistry WebBook, SRD 69.[1] [Link]

-

PubChem. Compound Summary: 1-butyl-5-(propan-2-yl)-1h-pyrazol-4-amine (Isomer C10H19N3).[2] National Library of Medicine. [Link]

-

Kaddouri, Y., et al. (2014).[3] General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives.[3] ResearchGate. [Link]

Sources

solubility profile of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine. It is intended for researchers, scientists, and professionals in drug development who are working with this compound or similar pyrazole derivatives. The document will delve into the theoretical underpinnings of its solubility, practical experimental methodologies for its determination, and predictive insights into its behavior in various organic solvents.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, understanding its solubility profile in a range of organic solvents is paramount during various stages of drug discovery and development, from synthesis and purification to formulation and administration. Poor solubility can lead to challenges in achieving desired concentrations for in vitro assays, difficulties in formulation, and ultimately, suboptimal drug absorption.[2]

Molecular Structure and its Influence on Solubility

The solubility of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is intrinsically linked to its molecular structure. Several key features of the molecule dictate its interaction with different solvents:

-

The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This ring system can participate in hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (pyrrole-type) and the other as a hydrogen bond acceptor (pyridine-type).[3][4] The aromatic nature of the ring also allows for π-π stacking interactions.[5][6] These interactions can lead to higher lattice energy in the solid state, making it more difficult for a solvent to dissolve the compound.[5]

-

Substituents: The nature of the substituents on the pyrazole ring plays a crucial role in modulating solubility.[5][7]

-

3,5-Dimethyl Groups: These non-polar alkyl groups contribute to the lipophilicity of the molecule, which can decrease aqueous solubility.

-

1-(2-methylbutyl) Group: This is a relatively bulky and non-polar alkyl chain that will further enhance the lipophilic character of the compound, likely favoring solubility in non-polar organic solvents.

-

4-Amine Group (-NH2): The primary amine group is polar and capable of forming strong hydrogen bonds with polar solvents.[8] This group will significantly influence the compound's solubility in protic and polar aprotic solvents. The presence of the amine group can also allow for changes in solubility with pH.[8][9]

-

The interplay between the lipophilic alkyl substituents and the polar amine group will result in a molecule with a complex solubility profile, exhibiting varying degrees of solubility across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

While experimental determination is the gold standard, several theoretical concepts and predictive models can provide valuable insights into the solubility of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine.

"Like Dissolves Like" - The Role of Polarity

A fundamental principle of solubility is that a solute will dissolve best in a solvent of similar polarity. Based on the structure of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, we can anticipate the following:

-

High Solubility in Polar Protic Solvents: Solvents like ethanol and methanol should be effective at dissolving the compound. The amine group can form strong hydrogen bonds with the hydroxyl groups of these solvents.[7][10]

-

Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethyl sulfoxide (DMSO) are also expected to be good solvents.[7] While they cannot donate hydrogen bonds, their ability to accept them and their overall polarity will facilitate the dissolution of the polar amine and pyrazole functionalities.

-

Lower Solubility in Non-Polar Solvents: In non-polar solvents like toluene and cyclohexane, the solubility is expected to be lower. While the alkyl groups have an affinity for these solvents, the energy required to break the strong intermolecular hydrogen bonds in the solid state of the amine-substituted pyrazole may not be sufficiently compensated by the weak van der Waals interactions with the non-polar solvent. However, the presence of the 2-methylbutyl group might still allow for some solubility.

Intermolecular Forces

The energy required to overcome the crystal lattice energy of the solid compound is a critical factor in solubility.[7] For 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, the primary intermolecular forces in the solid state will be:

-

Hydrogen Bonding: The amine group and the pyrazole ring's N-H can form a network of hydrogen bonds.[5][11][12]

-

π-π Stacking: The aromatic pyrazole rings can stack on top of each other.[5][6]

A solvent must be able to disrupt these interactions effectively to dissolve the compound.

Computational Models

In recent years, machine learning and computational chemistry have emerged as powerful tools for predicting solubility.[13][14][15][16] These models use quantitative structure-property relationships (QSPR) to correlate molecular descriptors with solubility in various solvents.[1][14] While a specific prediction for this exact molecule would require running such a model, the general principles suggest that descriptors related to hydrogen bonding capacity, polarity, and molecular size would be key determinants of its solubility.

Experimental Determination of Solubility

Accurate solubility data is obtained through experimental measurement. The following section details established protocols for determining the solubility of a compound like 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely accepted and recommended technique for determining thermodynamic (or equilibrium) solubility.[2][17] It measures the concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Protocol:

-

Preparation: Add an excess amount of solid 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.[18]

-

Equilibration: Seal the vials and place them in a mechanical agitator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).[17][18] Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[18]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[2][19] Care must be taken to avoid any temperature changes during this step that could alter the solubility.[18]

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][2] A calibration curve with known concentrations of the compound is used for accurate quantification.[2][19]

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for Shake-Flask Solubility Measurement.

High-Throughput Screening (HTS) Methods (Kinetic Solubility)

For early-stage drug discovery, where large numbers of compounds are screened, high-throughput methods for assessing kinetic solubility are often employed.[20][21] These methods are faster but may not represent true thermodynamic equilibrium.

Nephelometry:

This technique measures the scattering of light by insoluble particles (precipitate) in a solution.[21][22]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine in a highly solubilizing solvent like DMSO.[2]

-

Dilution: Add aliquots of the stock solution to the organic solvents of interest in a microtiter plate.

-

Precipitation: If the solubility limit is exceeded, the compound will precipitate.

-

Measurement: A nephelometer measures the light scattering, which is proportional to the amount of precipitate.[21] The solubility can then be estimated.

Diagram: Nephelometric Kinetic Solubility Assay

Caption: High-throughput kinetic solubility by nephelometry.

Potentiometric Titration

For ionizable compounds like 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (due to the amine group), potentiometric titration can be a powerful method to determine solubility and pKa simultaneously.[23][24][25]

Principle:

The method involves titrating a solution of the compound and monitoring the pH. When the solubility limit is reached, the compound will precipitate, causing a change in the titration curve that can be used to calculate the intrinsic solubility.[23][26]

Expected Solubility Profile and Data Summary

While experimental data for the specific compound 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is not publicly available, a qualitative solubility profile can be predicted based on the principles discussed. The following table summarizes the expected solubility in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding interactions with the amine and pyrazole groups.[7][10] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Good dipole-dipole interactions and hydrogen bond accepting capabilities.[7] |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Moderate | Dominated by weaker van der Waals forces; the bulky alkyl group may enhance solubility compared to simpler pyrazoles.[5] |

| Chlorinated | Dichloromethane | Moderate | Good balance of polarity to interact with different parts of the molecule.[7] |

Conclusion and Future Directions

The solubility of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine in organic solvents is a complex interplay of its structural features, including the polar amine and pyrazole functionalities and the non-polar alkyl substituents. A comprehensive understanding of its solubility profile requires experimental determination using robust methods like the shake-flask technique. The insights gained from such studies are invaluable for guiding the synthesis, purification, formulation, and ultimately, the successful development of this compound as a potential therapeutic agent. Further studies could also explore the effect of temperature on solubility and the use of co-solvent systems to enhance solubility where needed.[5]

References

- Attia, L., & Burns, J. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.

- BenchChem. (2025).

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Unknown. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Unknown. (2022, June 10). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society.

- WuXi AppTec DMPK. (n.d.). Solubility Study. WuXi AppTec DMPK.

- Unknown. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.

- Unknown. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. BMI.

- Unknown. (n.d.). Pyrazole - Solubility of Things. Solubility of Things.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Nguyen, B. (2020, November 16). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.

- askIITians. (2025, March 4).

- BMG LABTECH. (2023, April 6).

- World Health Organization (WHO). (n.d.). Annex 4.

- Unknown. (2000, March 10). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates.

- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.

- Unknown. (2017, April 27). How do you perform the shake flask method to determine solubility? Quora.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems.

- Unknown. (2024, September 24). Solubility test for Organic Compounds. Unknown.

- Scite.ai. (n.d.).

- Unknown. (2002, November 1).

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Scribd.

- PubMed. (2020, July 21).

- Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Chemistry LibreTexts.

- ACS Publications. (2017, March 15). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations.

- ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF.

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown.

- Unknown. (2023, August 31). Solubility of Organic Compounds. Unknown.

- RSC Publishing. (2025, July 25).

- Unknown. (2020, March 4). Amines and Heterocycles. Unknown.

- ResearchGate. (n.d.). a) Hydrogen bonding between pyrazoles units, and b) π···π stacking...

- PubChem. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine | C11H13N3 | CID 7037010. PubChem.

- ACS Publications. (2017, November 17). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. ACS Omega.

- Unknown. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Unknown.

- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review. TSI Journals.

- Unknown. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown.

- ResearchGate. (2025, August 6). (PDF) Hydrogen bonding lights up overtones in pyrazoles.

- PMC. (n.d.).

- MilliporeSigma. (n.d.). 3,5-Dimethyl-1H-pyrazol-4-amine | 5272-86-6. MilliporeSigma.

- Stenutz. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine. Stenutz.

- RSC Publishing. (n.d.). 819. The hydrogen bonding of some substituted pyrazoles in carbon tetrachloride solution. Journal of the Chemical Society (Resumed).

- Chemchart. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole (14531-55-6). Chemchart.

- Santa Cruz Biotechnology. (n.d.). 3,5-dimethyl-1H-pyrazol-4-amine | CAS 5272-86-6 | SCBT. Santa Cruz Biotechnology.

- EPA. (2025, October 15). Pyrazole, 3,5-dimethyl-4-nitroso-1-phenyl- Properties. EPA.

- BLDpharm. (n.d.). 5272-86-6|3,5-Dimethyl-1H-pyrazol-4-amine. BLDpharm.

- Santa Cruz Biotechnology. (n.d.). 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine | CAS 514801-09-3 | SCBT. Santa Cruz Biotechnology.

- Encyclopedia.pub. (2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.

- ResearchGate. (2025, October 16). (PDF) 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. enamine.net [enamine.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Why are amines soluble in nature? - askIITians [askiitians.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 14. scispace.com [scispace.com]

- 15. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 16. communities.springernature.com [communities.springernature.com]

- 17. who.int [who.int]

- 18. quora.com [quora.com]

- 19. bioassaysys.com [bioassaysys.com]

- 20. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scite.ai [scite.ai]

Ionization Behavior and pKa Profiling of 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine: A Technical Guide

Executive Summary

The aminopyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Understanding the ionization behavior (pKa) of these molecules is critical, as it directly dictates solubility, membrane permeability, lipophilicity (logD), and target binding affinity.

This whitepaper provides an in-depth analysis of the ionization behavior of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine . By deconstructing its structural and electronic properties, we establish a predictive framework for its pKa values and outline a self-validating, multi-orthogonal experimental protocol for precise empirical determination.

Structural and Electronic Causality of Ionization

The molecule 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine possesses two potential sites for protonation:

-

The primary amine (-NH₂) at the C4 position.

-

The pyrazole ring nitrogen (N2) .

Electronic Effects and Basicity

The basicity of the C4 amine is governed by the electronic environment of the pyrazole ring. In unsubstituted 4-aminopyrazoles, the basicity is relatively low due to the electron-withdrawing nature of the heteroaromatic system. However, in this specific molecule, three distinct substituents dramatically alter the electron density:

-

C3 and C5 Methyl Groups: These groups exert a positive inductive (+I) effect, pushing electron density into the pyrazole ring and subsequently increasing the electron density at the C4 amine.

-

N1 2-Methylbutyl Group: Unlike an N-phenyl substituent—which withdraws electron density via resonance (-M) and induction (-I)—the aliphatic 2-methylbutyl chain acts as an electron-donating group (+I). This aliphatic substitution significantly increases the basicity of both the pyrazole N2 and the C4 amine [1, 2].

Protonation Sequence

Due to the combined +I effects, the primary amine at C4 is the most basic center (first site of protonation, forming the monoprotonated -NH₃⁺ species). The pyrazole N2 serves as the secondary basic center. At highly acidic pH levels, the molecule can exist as a diprotonated species.

Caption: Sequential protonation pathway of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine.

Comparative pKa Analysis

To accurately predict the pKa of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, we must analyze the empirical data of structurally related analogs [1, 2, 3]. The table below demonstrates the causal relationship between substituent electronics and the pKa of the C4 amine.

| Compound | N1 Substituent | C3/C5 Substituents | Electronic Effect at N1 | Predicted/Experimental pKa (Amine) |

| 1-Phenyl-1H-pyrazol-4-amine | Phenyl | None | Electron-withdrawing (-I, -M) | 4.45 ± 0.10 |

| 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine | Phenyl | Methyl (+I) | Electron-withdrawing (-I, -M) | 4.94 |

| 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine | 2-Methylbutyl | Methyl (+I) | Electron-donating (+I) | ~5.30 - 5.50 |

Data Synthesis: The addition of C3/C5 methyl groups to the 1-phenyl core increases the pKa by ~0.5 units. Replacing the electron-withdrawing phenyl ring with an electron-donating aliphatic chain (2-methylbutyl) is projected to further increase the pKa by 0.4 to 0.6 units, placing the primary basic pKa of our target molecule in the 5.30–5.50 range.

Experimental Protocols for pKa Determination

To ensure trustworthiness and scientific integrity, pKa determination must not rely on a single methodology. We employ a self-validating, multi-orthogonal system combining potentiometric, UV-metric, and NMR titrations.

Caption: Multi-orthogonal experimental workflow for pKa determination.

Protocol A: Potentiometric Titration (Primary Quantitative Method)

Causality: Potentiometry measures the global change in hydrogen ion concentration, providing a highly accurate macroscopic pKa.

-

Preparation: Dissolve 2.0 mg of the compound in 10 mL of a 0.15 M KCl solution (to maintain constant ionic strength). If aqueous solubility is poor, use a co-solvent system (e.g., 20-50% Methanol/Water) and apply Yasuda-Shedlovsky extrapolation to determine the aqueous pKa.

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl to ensure the molecule is fully diprotonated.

-

Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption) at a constant temperature of 25.0 ± 0.1 °C.

-

Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH). The pKa values are identified at the half-equivalence points.

Protocol B: UV-Metric Titration (Orthogonal Validation)

Causality: The ionization of the C4 amine and the pyrazole ring alters the conjugated π-electron system, leading to distinct shifts in UV absorbance maxima.

-

Preparation: Prepare a 50 µM solution of the compound in universal buffer solutions ranging from pH 2.0 to 10.0.

-

Measurement: Record the UV-Vis spectra (200–400 nm) for each pH point.

-

Analysis: Identify the isosbestic points. Plot the absorbance at the analytical wavelength (λ_max of the free base or protonated species) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa.

Protocol C: ¹H-NMR Titration (Site-Specific Resolution)

Causality: While potentiometry gives macroscopic pKa, NMR tracks the chemical shift of specific protons (e.g., the C3/C5 methyl protons), revealing exactly which basic center is ionizing at a given pH.

-

Preparation: Dissolve the compound in D₂O/H₂O mixtures at varying pH values (adjusted with DCl and NaOD).

-

Measurement: Acquire ¹H-NMR spectra at each pH point.

-

Analysis: Plot the chemical shift (δ) of the C3/C5 methyl protons as a function of pH. The inflection point of the resulting curve corresponds to the microscopic pKa of the adjacent ionizing group.

Implications for Drug Development

The predicted pKa of ~5.4 for the primary amine of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine has profound implications for its pharmacokinetic profile:

-

Gastric Absorption: At stomach pH (1.5 - 3.5), the molecule will be highly protonated and highly soluble, but poorly permeable.

-

Intestinal Absorption: At intestinal pH (6.5 - 7.4), the molecule will exist predominantly (>95%) as the neutral free base. This ensures excellent membrane permeability and high oral bioavailability, provided the intrinsic solubility of the free base is sufficient.

-

Lysosomal Trapping: With a pKa of ~5.4, the molecule is less susceptible to severe lysosomal trapping (which typically affects stronger bases with pKa > 7.5), potentially reducing phospholipidosis risks.

References

Predictive Pharmacological Profiling of 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine: A Novel Scaffold for Dual Kinase and Phosphodiesterase Inhibition

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazole nucleus serves as a highly versatile, privileged scaffold capable of addressing a multitude of therapeutic targets[1]. This technical whitepaper provides an in-depth predictive structural-activity relationship (SAR) analysis and biological validation framework for 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (hereafter referred to as Compound DMBP-4A ).

By synthesizing the known pharmacological behaviors of 4-aminopyrazoles[1] and 3,5-dimethylpyrazoles[2], we postulate that DMBP-4A possesses significant potential as a dual-action anti-inflammatory agent. Specifically, its structural moieties are perfectly primed to target Phosphodiesterase 4 (PDE4) and the hinge region of p38 Mitogen-Activated Protein Kinase (MAPK) . This guide outlines the mechanistic rationale, physicochemical properties, and self-validating experimental workflows required to advance this compound from a theoretical hit to a validated lead.

Structural Deconstruction & Physicochemical Profiling

The biological potential of DMBP-4A is dictated by the synergistic combination of four distinct structural moieties. As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand the causality of these functional groups in a 3D binding pocket:

-

The 1H-Pyrazole Core: Acts as a robust bioisostere for phenyl and amide rings. It provides a rigid, planar geometry that orientates the substituents into distinct vectors for optimal target engagement[1].

-

3,5-Dimethyl Substitution: The methyl groups at the C3 and C5 positions provide a steric shield. In the context of PDE4 inhibition, this specific di-substitution pattern is a validated pharmacophore that mimics the cAMP nucleotide, locking the molecule into a favorable conformation within the active site[2].

-

4-Amino Group (

): This is the critical pharmacodynamic handle. The free amino group acts as a potent hydrogen-bond donor (HBD). In kinase targets like p38 MAPK, 4-aminopyrazoles are renowned for forming essential bidentate hydrogen bonds with the kinase hinge region (e.g., Met109 in p38α)[1]. -

1-(2-Methylbutyl) Chain: This branched, chiral aliphatic chain serves a dual purpose. First, it significantly enhances the compound's lipophilicity, driving cellular membrane permeability. Second, the branching provides steric hindrance against rapid aliphatic oxidation by Cytochrome P450 (CYP) enzymes compared to a linear n-pentyl chain.

Table 1: Predicted Physicochemical Properties (Lipinski's Rule of 5)

To ensure DMBP-4A is a viable drug candidate, we evaluate its predicted physicochemical parameters. The data confirms it is a highly efficient, lead-like molecule with zero Lipinski violations.

| Property | Value | Rationale / Pharmacological Implication |

| Molecular Weight | 181.28 g/mol | Highly efficient lead-like size, allowing for a high Ligand Efficiency (LE > 0.3). |

| LogP (Predicted) | ~2.8 | Optimal lipophilicity for passive membrane permeability and potential BBB crossing. |

| H-Bond Donors | 2 | Provided entirely by the 4-amino group; crucial for kinase hinge binding. |

| H-Bond Acceptors | 2 | Pyrazole N2 and amino N; facilitates target anchoring without excessive desolvation penalties. |

| Rotatable Bonds | 3 | Low entropic penalty upon binding to tight hydrophobic pockets. |

| Chiral Centers | 1 | Located at C2 of the butyl chain; dictates that the compound exists as a racemate. |

Predicted Biological Targets & Mechanistic Pathways

Based on authoritative SAR literature, DMBP-4A is predicted to act as a dual-inhibitor of the inflammatory cascade.

Mechanism 1: PDE4 Inhibition The 3,5-dimethylpyrazole scaffold is a highly potent structural motif for PDE4B inhibition, a critical target for Chronic Obstructive Pulmonary Disease (COPD) and asthma[2]. By inhibiting PDE4, the compound prevents the hydrolysis of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently suppresses the transcription of pro-inflammatory cytokines like TNF-α[3]. The 1-(2-methylbutyl) group is predicted to slot into the hydrophobic Q-pocket of the PDE4 active site.

Mechanism 2: p38 MAPK Inhibition

Simultaneously, the 4-aminopyrazole core is a privileged scaffold for kinase inhibition[1]. The

Figure 1: Predicted dual-inhibition signaling pathway of DMBP-4A targeting PDE4 and p38 MAPK.

Experimental Workflows for Biological Validation

To establish trustworthiness, biological activity must be confirmed through a self-validating system. The following protocols are designed to eliminate false positives and establish a direct causal link between DMBP-4A administration and anti-inflammatory efficacy.

Protocol 1: Cell-Free TR-FRET Assay (Target Engagement)

Causality: Standard fluorescence polarization assays are prone to interference from the auto-fluorescence of heterocyclic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, effectively eliminating background noise and ensuring that the calculated

-

Reagent Preparation: Prepare recombinant human PDE4B and p38α MAPK in assay buffer (50 mM Tris-HCl, 10 mM

, 0.01% Tween-20, pH 7.4). -

Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense DMBP-4A into 384-well plates in a 10-point dose-response curve (10 µM to 0.5 nM).

-

Incubation: Add the enzyme and specific TR-FRET tracer/antibody mix. Incubate at room temperature for 60 minutes to allow equilibrium binding.

-

Validation & Detection: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX). Self-Validation Check: The assay is only considered valid if the calculated Z'-factor is > 0.6, utilizing Rolipram (PDE4)[4] and SB203580 (p38) as positive controls.

Protocol 2: Cell-Based Anti-Inflammatory Assay (Functional Efficacy)

Causality: A compound may bind an enzyme in a cell-free environment but fail in vivo due to poor membrane permeability. This THP-1 macrophage assay validates that DMBP-4A can cross the lipid bilayer and exert functional suppression of TNF-α[3].

-

Cell Culture: Seed THP-1 human monocytes at

cells/well. Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. -

Pre-treatment: Wash cells and pre-incubate with DMBP-4A (at

and -

Stimulation: Induce an inflammatory response by adding 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

-

Cytokine Profiling: Harvest the supernatant and quantify TNF-α and IL-6 release via sandwich ELISA. Cell viability must be orthogonally confirmed via CellTiter-Glo (ATP quantification) to ensure cytokine reduction is due to target inhibition, not compound cytotoxicity.

Figure 2: Self-validating experimental workflow for the biological evaluation of DMBP-4A.

Structure-Activity Relationship (SAR) Optimization

If DMBP-4A demonstrates moderate micromolar activity, the following expert-driven SAR optimizations are recommended to drive potency into the nanomolar range:

-

Enantiomeric Resolution: The chiral center at the C2 position of the butyl chain dictates that DMBP-4A exists as a racemate. Enantiomeric resolution via Supercritical Fluid Chromatography (SFC) is mandatory. The spatial orientation of the methyl group ((R) vs. (S) configuration) will significantly impact the entropic penalty upon binding to the asymmetric hydrophobic pockets of target enzymes.

-

N4-Derivatization: The free 4-amino group can be converted into a urea or amide derivative. Adding a bulky aromatic group (e.g., a substituted phenyl urea) can force kinases into a "DFG-out" conformation, transitioning the molecule from a Type I to a highly selective Type II kinase inhibitor[1].

References

1.[1] Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI (International Journal of Molecular Sciences). Available at:[Link] 2.[2] Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - NIH (Bioorganic & Medicinal Chemistry Letters). Available at: [Link] 3.[4] QSAR and docking studies of 3, 5-dimethylpyrazole as potent inhibitors of Phosphodiesterase-4 - Journal of Drug Delivery and Therapeutics. Available at:[Link] 4.[3] Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors - ACS Omega. Available at:[Link]

Sources

IUPAC Naming Conventions and Structural Validation for 1-(2-Methylbutyl) Pyrazole Derivatives

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I approach molecular nomenclature not merely as an administrative formality, but as the foundational language of Structure-Activity Relationship (SAR) tracking. Pyrazole derivatives are privileged pharmacophores in modern drug discovery, frequently appearing in kinase inhibitors, anti-inflammatory agents, and novel anti-cancer therapeutics[1].

When functionalizing the pyrazole core with a branched aliphatic chain—specifically the 1-(2-methylbutyl) moiety—precise adherence to IUPAC conventions becomes critical. A single misplaced locant or misunderstood regiochemical assignment can derail patent claims and obscure biological data. This whitepaper deconstructs the IUPAC naming rules for 1-(2-methylbutyl) pyrazoles, explores the causality behind their regiochemical behaviors, and establishes a self-validating experimental protocol for their synthesis and structural confirmation.

Core Principles of Pyrazole Nomenclature

The foundation of naming any pyrazole derivative relies on the[2].

-

The Parent Hydride: Pyrazole is a retained trivial name for the systematic 1,2-diazacyclopenta-2,4-diene. According to IUPAC rules, the Preferred IUPAC Name (PIN) is 1H-pyrazole [2]. The "1H" indicates the position of the extra hydrogen atom, which is critical for defining the tautomeric state.

-

Numbering the Ring: The numbering of the heteroatoms is strictly defined to give the lowest possible locants. Numbering begins at the nitrogen atom bearing the hydrogen (or the substituent, in the case of alkylated derivatives) as N1. It then proceeds directly to the adjacent unsubstituted nitrogen (N2), followed by the carbon backbone (C3, C4, C5)[3].

Logical workflow for assigning the Preferred IUPAC Name (PIN) to pyrazole derivatives.

Deconstructing the 1-(2-Methylbutyl) Substituent

The substituent attached to N1 is a 2-methylbutyl group. To name this correctly within the larger molecule, we must isolate its internal logic:

-

The Principal Chain: The longest continuous carbon chain attached to the pyrazole nitrogen contains four carbons, making it a "butyl" group.

-

Internal Numbering: The carbon directly attached to the pyrazole N1 is C1' of the butyl chain.

-

Branching: A methyl group is located at C2' of the butyl chain.

-

Stereochemistry: The C2' position is a chiral center. Depending on the enantiomer used, a stereodescriptor—(2R) or (2S)—must be included.

When assembling the full name, the complex substituent is enclosed in parentheses or brackets to prevent locant confusion with the pyrazole ring. For example: 1-[(2S)-2-methylbutyl]-1H-pyrazole .

Derivatization at C3, C4, and C5

When additional substituents are added to the carbon backbone, they are listed alphabetically in the prefix. For instance, if a carboxamide group is at C3 and an amino group is at C4, the resulting compound is[4]. The numbering ensures that the principal functional group (if acting as a suffix) or the substituents receive the lowest possible locant set.

Quantitative Profiling of Pyrazole Derivatives

To illustrate how the 1-(2-methylbutyl) substitution impacts the physicochemical properties of the pyrazole core, the following table summarizes key derivatives, their IUPAC PINs, and their typical applications in chemical biology.

| Compound PIN | Molecular Weight ( g/mol ) | ClogP (Est.) | Key Structural Feature | Typical Application / Target |

| 1-(2-methylbutyl)-1H-pyrazole | 138.21 | 2.1 | Unsubstituted ring | Building block / Fragment |

| 4-bromo-1-(2-methylbutyl)-1H-pyrazole | 217.11 | 3.0 | C4 Halogenation | Cross-coupling precursor |

| 1-(2-methylbutyl)-3-phenyl-1H-pyrazole | 214.31 | 3.8 | C3 Arylation | Kinase inhibitor scaffold |

| 4-amino-1-(2-methylbutyl)-1H-pyrazole-3-carboxamide | 196.25 | 0.8 | C3 Amide, C4 Amine | Hydrogen-bond donor array |

Self-Validating Experimental Protocol: Synthesis and Regiochemical Assignment

A persistent challenge in pyrazole chemistry is the ambidentate nature of the pyrazolide anion. Alkylating an unsymmetrically substituted pyrazole (e.g., 3-phenyl-1H-pyrazole) with 1-bromo-2-methylbutane invariably yields a mixture of 1,3- and 1,5-disubstituted regioisomers.

As a scientist, you cannot rely on 1D

Step-by-Step Methodology

Step 1: Base-Promoted N-Alkylation

-

Procedure: Dissolve 3-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF. Add potassium carbonate (K

CO -

Causality of Choice: K

CO

Step 2: Chromatographic Separation

-

Procedure: Quench the reaction with water and extract with ethyl acetate. The crude mixture contains both 1-(2-methylbutyl)-3-phenyl-1H-pyrazole and 1-(2-methylbutyl)-5-phenyl-1H-pyrazole. Separate the regioisomers using silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Absolute Structural Validation via 2D NMR (HMBC)

-

Procedure: Acquire

H, -

Causality of Choice: Why HMBC over NOESY? The 2-methylbutyl chain is highly flexible. NOE (Nuclear Overhauser Effect) signals through space can be misleading if the alkyl chain folds back over the pyrazole ring. HMBC (Heteronuclear Multiple Bond Correlation) detects through-bond couplings (typically

J -

The Validation Logic: Look at the N-CH

protons of the 2-methylbutyl group.-

In the 5-phenyl isomer , these protons will show a strong

J correlation to the C5 carbon. Because C5 bears the phenyl ring, it is a quaternary carbon (no attached proton, invisible on HSQC) and shifted significantly downfield. -

In the 3-phenyl isomer , the N-CH

protons will correlate to the C5 carbon, which in this case is a proton-bearing carbon (visible on HSQC) with a distinct upfield shift. This binary distinction makes the protocol entirely self-validating.

-

Self-validating experimental workflow for synthesizing and verifying pyrazole regioisomers.

Conclusion

Mastering the IUPAC nomenclature for 1-(2-methylbutyl) pyrazole derivatives is not just an exercise in semantics; it is a prerequisite for rigorous scientific communication. By anchoring our naming conventions in the 2013 IUPAC Blue Book and coupling our synthetic workflows with self-validating 2D NMR techniques, researchers can ensure absolute structural integrity. This level of precision is what ultimately accelerates the transition of novel pyrazole scaffolds from the fume hood to the clinic.

References

1.[2] Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Queen Mary University of London / Royal Society of Chemistry. URL:[Link] 2.[3] Elguero, J., et al. (2025). Pyrazol-3-ones. Part III: Reactivity of the Ring Substituents. ResearchGate. URL: [Link] 3.[1] Novartis AG (2023). US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents. Google Patents. URL: 4.[4] National Center for Biotechnology Information. PubChem Compound Summary for CID 107345171, 4-amino-1-(2-methylbutyl)-1H-pyrazole-3-carboxamide. PubChem. URL:[Link]

Sources

- 1. US11702409B2 - Pyrazolyl derivatives useful as anti-cancer agents - Google Patents [patents.google.com]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. 4-amino-1-(2-methylbutyl)-1H-pyrazole-3-carboxamide | C9H16N4O | CID 107345171 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Synthesis Protocol for 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Abstract

This document provides a comprehensive, four-step protocol for the synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, a substituted pyrazole derivative of interest for research and drug development. Pyrazoles and their derivatives are pharmacologically significant scaffolds known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.[1][2] This protocol is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable pathway from common starting materials. The synthesis involves the initial formation of the pyrazole core via the Knorr synthesis, followed by electrophilic nitration, regioselective N-alkylation, and a final reduction of the nitro group. Each step is detailed with expert insights into the reaction mechanisms, choice of reagents, and process optimization.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts unique chemical properties and diverse pharmacological potential.[3] The pyrazole nucleus is a core component in several well-established drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscoring its importance in drug discovery.[2][4] The biological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the ring, which influences their interaction with biological targets through hydrogen bonding and hydrophobic interactions.[1]

The target molecule, 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine, incorporates key structural features: a dimethylated pyrazole core, an N-alkyl group that can influence lipophilicity and binding orientation, and a 4-amino group which is a common site for further functionalization. This guide presents a robust and validated synthetic route, designed to be both efficient and scalable for laboratory settings.

Overall Synthetic Strategy

The synthesis is designed as a linear, four-step sequence, commencing with commercially available starting materials. The strategy focuses on building the molecule logically: first constructing the core heterocycle, then installing the necessary functional groups in a controlled manner.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This initial step utilizes the classic Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[5]

-

Reaction Scheme:

-

Acetylacetone + Hydrazine Hydrate → 3,5-dimethyl-1H-pyrazole + 2 H₂O

-

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles Acetylacetone (2,4-pentanedione) 100.12 10.0 g (10.2 mL) 0.10 Hydrazine Hydrate (~64% N₂H₄) 50.06 5.0 g (4.9 mL) ~0.10 Ethanol (95%) - 30 mL - Diethyl Ether - 50 mL - | Anhydrous Sodium Sulfate | - | ~5 g | - |

-

Protocol:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g, 0.10 mol) and ethanol (20 mL).

-

In a separate beaker, dissolve hydrazine hydrate (5.0 g, ~0.10 mol) in ethanol (10 mL).

-

Slowly add the hydrazine solution to the stirring acetylacetone solution. The addition is exothermic; maintain a gentle rate to control the temperature.

-

Once the addition is complete, heat the mixture to reflux and maintain for 2 hours.

-

Allow the reaction to cool to room temperature, then cool further in an ice bath.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting oil/solid residue in diethyl ether (50 mL) and transfer to a separatory funnel. Wash with a saturated sodium chloride solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the product as a white crystalline solid.

-

Yield: Typically 85-95%. Melting Point: 106-108 °C.[6]

-

-

Causality and Insights: The Knorr synthesis is a highly efficient and reliable method for forming the pyrazole ring.[5] Ethanol serves as an excellent solvent that facilitates the dissolution of both reactants and allows for controlled heating. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

This step introduces the nitro group at the C4 position of the pyrazole ring via electrophilic aromatic substitution. The dimethyl groups at C3 and C5 direct the nitration specifically to the C4 position.

-

Reaction Scheme:

-

3,5-dimethyl-1H-pyrazole + HNO₃/H₂SO₄ → 3,5-dimethyl-4-nitro-1H-pyrazole + H₂O

-

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles 3,5-dimethyl-1H-pyrazole 96.13 9.6 g 0.10 Sulfuric Acid (conc., 98%) 98.08 40 mL - Nitric Acid (fuming, ~90%) 63.01 6.0 mL ~0.14 | Crushed Ice | - | ~200 g | - |

-

Protocol:

-

In a 250 mL flask, carefully add 3,5-dimethyl-1H-pyrazole (9.6 g, 0.10 mol) in portions to chilled (0 °C) concentrated sulfuric acid (40 mL). Stir until all the solid has dissolved.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid (6.0 mL) to the flask dropwise via an addition funnel. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Very slowly and carefully, pour the reaction mixture onto ~200 g of crushed ice in a large beaker. This will generate heat; perform this step slowly.

-

A white precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral (check with pH paper).

-

Recrystallize the crude product from an ethanol/water mixture to obtain fine white needles.

-

Yield: Typically 70-80%.[7]

-

-

Causality and Insights: The use of a strong acid mixture (H₂SO₄/HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺) in situ. The pyrazole ring, being an electron-rich heterocycle, readily undergoes electrophilic substitution. The C4 position is the most electron-rich and sterically accessible position, leading to highly regioselective nitration.[7] Maintaining a low temperature is crucial to prevent side reactions and dinitration.

Step 3: Synthesis of 1-(2-methylbutyl)-3,5-dimethyl-4-nitro-1H-pyrazole

This step involves the N-alkylation of the nitrated pyrazole. The reaction can produce two regioisomers (N1 and N2 alkylation). However, for a symmetric pyrazole like this, they are identical.

-

Reaction Scheme:

-

3,5-dimethyl-4-nitro-1H-pyrazole + 1-bromo-2-methylbutane → 1-(2-methylbutyl)-3,5-dimethyl-4-nitro-1H-pyrazole

-

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles 3,5-dimethyl-4-nitro-1H-pyrazole 141.13 7.05 g 0.05 1-Bromo-2-methylbutane 151.04 8.3 g (6.7 mL) 0.055 Potassium Carbonate (anhydrous) 138.21 10.4 g 0.075 | N,N-Dimethylformamide (DMF) | - | 50 mL | - |

-

Protocol:

-

To a 100 mL round-bottom flask, add 3,5-dimethyl-4-nitro-1H-pyrazole (7.05 g, 0.05 mol), anhydrous potassium carbonate (10.4 g, 0.075 mol), and DMF (50 mL).

-

Stir the suspension and add 1-bromo-2-methylbutane (8.3 g, 0.055 mol).

-

Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pure oil or low-melting solid.

-

-

Causality and Insights: This is a standard Sₙ2 reaction. Potassium carbonate acts as a base to deprotonate the pyrazole N-H, forming the pyrazolate anion, which is a potent nucleophile.[8] DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the anionic intermediate and does not interfere with the nucleophilic attack. A slight excess of the alkylating agent ensures complete consumption of the starting pyrazole.

Step 4: Synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

The final step is the reduction of the nitro group to the target primary amine using catalytic hydrogenation. This method is clean and high-yielding.

-

Reaction Scheme:

-

1-(2-methylbutyl)-3,5-dimethyl-4-nitro-1H-pyrazole + H₂ (gas) --(Pd/C)--> 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

-

-

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles 1-(2-methylbutyl)-3,5-dimethyl-4-nitro-1H-pyrazole 211.26 5.3 g 0.025 Palladium on Carbon (10% Pd/C) - ~250 mg - Methanol - 75 mL - | Hydrogen Gas (H₂) | - | Balloon or Parr shaker | - |

-

Protocol:

-

To a hydrogenation flask, add the nitro-pyrazole from Step 3 (5.3 g, 0.025 mol) and methanol (75 mL).

-

Carefully add 10% Pd/C catalyst (~250 mg) under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale, or ~50 psi in a Parr apparatus) for 4-6 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, which may be an oil or a solid. Further purification can be achieved by chromatography or recrystallization if necessary.

-

-

Causality and Insights: Catalytic hydrogenation is a highly effective and selective method for reducing aromatic nitro groups to amines.[9][10] The palladium catalyst facilitates the addition of hydrogen across the N-O bonds. Methanol is a common solvent for this reaction as it readily dissolves the substrate and does not poison the catalyst. Celite filtration is essential for the complete and safe removal of the fine palladium catalyst from the product.

Caption: Simplified schematic of nitro group reduction on a palladium catalyst surface.

Characterization Data

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Data |

| 3,5-dimethyl-1H-pyrazole | ¹H NMR | δ ~2.2 (s, 6H, 2xCH₃), ~5.8 (s, 1H, Ar-H), ~12.0 (br s, 1H, NH) |

| ¹³C NMR | δ ~10, ~13 (CH₃), ~105 (C4), ~140 (C3/C5) | |

| 3,5-dimethyl-4-nitro-1H-pyrazole | ¹H NMR | δ ~2.5 (s, 6H, 2xCH₃), ~13.5 (br s, 1H, NH) |

| IR (cm⁻¹) | ~1520 & ~1350 (asymmetric and symmetric NO₂ stretch) | |

| 1-(2-methylbutyl)-3,5-dimethyl-4-nitro-1H-pyrazole | ¹H NMR | Signals for pyrazole-CH₃ (~2.4 ppm), and characteristic signals for the 2-methylbutyl group: triplet (CH₃), doublet (CH₃), multiplet (CH₂), and multiplet (CH). |

| MS (EI) | m/z = 211 (M⁺) | |

| 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine | ¹H NMR | Disappearance of nitro-pyrazole signals. Appearance of a broad singlet for the -NH₂ group (~3.0-4.0 ppm). Shifts in the pyrazole-CH₃ signals. |

| IR (cm⁻¹) | Disappearance of NO₂ bands. Appearance of N-H stretching bands (~3300-3500 cm⁻¹). | |

| MS (EI) | m/z = 181 (M⁺) |

Conclusion

This application note details a reliable and well-grounded four-step synthesis for 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine. By following these protocols, researchers can effectively produce this valuable heterocyclic building block for further investigation in medicinal chemistry and materials science. The provided explanations for the causality behind each step aim to empower scientists to not only replicate the procedure but also to troubleshoot and adapt it as needed for related target molecules.

References

- Research and Reviews. (2024).

- PMC. (n.d.).

- Academic Strive. (2024).

- IJFMR. (2026).

- ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

- Jetir.Org. (n.d.).

- SciSpace. (n.d.).

- Semantic Scholar. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones.

- MDPI. (2023). Alkylation of 3,5-dimethyl-4-(nitrophenyldiazenyl)-1H-pyrazoles with Halogenoalkanes.

- ResearchGate. (n.d.). General reaction of the N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)

- Google Patents. (n.d.). US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

- Taylor & Francis. (2010). One-Pot, Three-Component Synthesis of 3-(5-Amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones.

- MDPI. (2013).

- Google Patents. (n.d.).

- YouTube. (2020). Synthesis of 3,5-Dimethylpyrazole.

- TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.

- PMC. (n.d.).

- Semantic Scholar. (n.d.).

Sources

- 1. rroij.com [rroij.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicstrive.com [academicstrive.com]

- 4. ijfmr.com [ijfmr.com]

- 5. jetir.org [jetir.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Advanced Reaction Conditions for Coupling 3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine

Introduction & Physicochemical Reactivity Profile

The 4-aminopyrazole scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of kinase inhibitors (e.g., JAK, CDK, and FAK inhibitors) and GPCR ligands[1]. However, the specific derivative 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine presents unique synthetic challenges and advantages dictated by its substitution pattern:

-

Steric Hindrance (The 3,5-Dimethyl Effect): The primary amine at the C4 position is flanked by two methyl groups. This creates a highly congested steric environment that significantly reduces the nucleophilicity of the amine compared to unsubstituted analogs[2]. Consequently, standard coupling conditions (e.g., EDC/HOBt for amides, or unoptimized Pd-catalysis for C-N bonds) often result in poor yields or complete reaction failure.

-

Lipophilicity & Regiocontrol (The N1-Alkyl Effect): The 1-(2-methylbutyl) chain serves a dual purpose. First, it locks the pyrazole into a single tautomeric form, preventing unwanted N-coordination to transition metal catalysts (a common cause of catalyst poisoning in pyrazole chemistry)[3]. Second, the branched aliphatic chain significantly increases the molecule's lipophilicity, ensuring excellent solubility in organic solvents like DMF, 1,4-dioxane, and toluene, which facilitates homogeneous reaction conditions[4].

To successfully couple this hindered building block, researchers must employ highly active coupling reagents or carefully tuned catalytic systems. This guide details the three most robust methodologies for functionalizing this amine: HATU-mediated amide coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Decision Matrix for Coupling Strategies

Selecting the appropriate reaction conditions depends entirely on the electronic and steric nature of the electrophilic coupling partner.

Decision tree for selecting the optimal coupling strategy for hindered pyrazol-4-amines.

Protocol 1: HATU-Mediated Amide Coupling

Causality & Mechanistic Insight: When synthesizing pyrazole-4-carboxamides, traditional carbodiimides (EDC, DCC) struggle to activate the carboxylic acid sufficiently to overcome the steric barrier imposed by the 3,5-dimethyl groups of the incoming amine. HATU is the reagent of choice here. It forms a highly reactive 7-azabenzotriazole active ester. The adjacent nitrogen in the pyridine ring of the HOAt leaving group provides neighboring-group participation, accelerating the aminolysis step even with sterically hindered nucleophiles[4],[5].

Materials:

-

3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (1.0 equiv)

-

Carboxylic acid partner (1.2 equiv)

-

HATU (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous DMF (0.1 M to 0.2 M)

Step-by-Step Methodology:

-

Pre-activation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv).

-

Active Ester Formation: Stir the mixture at room temperature for 15–30 minutes to ensure complete formation of the active ester. A slight color change (usually to pale yellow) indicates activation.

-

Amine Addition: Add 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (1.0 equiv) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature. For highly hindered acids, heating to 50 °C may be required. Monitor via LC-MS or TLC (typically complete within 2–12 hours)[5].

-

Workup (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Critical step: Wash the combined organic layers with 5% aqueous LiCl (3x) to thoroughly remove DMF and HATU byproducts (tetramethylurea). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol 2: Buchwald-Hartwig Cross-Coupling

Causality & Mechanistic Insight: Forming a C-N bond between this pyrazole and an unactivated aryl halide requires palladium catalysis. The 3,5-dimethyl groups create a severe steric bottleneck during the final reductive elimination step of the catalytic cycle[6]. If reductive elimination is too slow, the catalyst can undergo off-cycle deactivation. To force the sterically congested product off the metal center, a bidentate ligand with a large bite angle (e.g., Xantphos) or a bulky monodentate ligand (e.g., BrettPhos) paired with Pd₂(dba)₃ is strictly required[7],[8].

Buchwald-Hartwig catalytic cycle emphasizing the sterically demanding reductive elimination step.

Materials:

-

3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine (1.2 equiv)

-

Aryl/Heteroaryl Halide (Bromide or Iodide) (1.0 equiv)

-

Pd₂(dba)₃ (0.05 equiv / 5 mol%)

-

Xantphos (0.10 equiv / 10 mol%)

-

Cs₂CO₃ (2.5 equiv)

-

Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

-

Preparation: In a microwave vial or Schlenk tube, combine the aryl halide, the pyrazol-4-amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃[8].

-